molecular formula C14H12ClN3O2 B3869182 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide

2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No. B3869182
M. Wt: 289.71 g/mol
InChI Key: DJRWTLSLFYERGX-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide, also known as CPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPAA belongs to the class of hydrazide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood. However, it has been proposed that 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide exerts its biological effects by inhibiting the activity of enzymes and modulating the expression of genes involved in various cellular processes. 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to interact with cellular membranes and alter their properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to have anti-microbial properties by inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it suitable for large-scale studies. 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been found to be stable under various conditions, making it suitable for long-term storage. However, 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has some limitations for use in laboratory experiments. It has been found to exhibit low solubility in water, which can limit its use in certain experimental setups. Additionally, 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been found to exhibit low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide. Another area of research is the investigation of the mechanism of action of 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide, which could provide insights into its biological effects. Additionally, research could focus on the development of more effective formulations of 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide to improve its bioavailability and effectiveness in vivo. Finally, research could explore the potential applications of 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide in various fields, including medicine, agriculture, and environmental science.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits various biochemical and physiological effects and has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has several advantages for use in laboratory experiments, but also has some limitations. Future research on 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide could focus on improving its synthesis methods, investigating its mechanism of action, and exploring its potential applications in various fields.

Scientific Research Applications

2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-12-4-1-5-13(7-12)20-10-14(19)18-17-9-11-3-2-6-16-8-11/h1-9H,10H2,(H,18,19)/b17-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRWTLSLFYERGX-MFOYZWKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C\C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenoxy)-N'-[(Z)-pyridin-3-ylmethylidene]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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